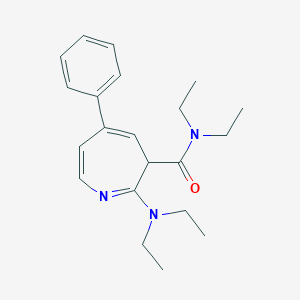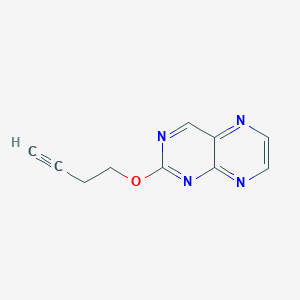
2-(3-Butynyloxy)pteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Butynyloxy)pteridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pteridines, which are heterocyclic compounds that are widely distributed in nature. 2-(3-Butynyloxy)pteridine has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Wirkmechanismus
The exact mechanism of action of 2-(3-Butynyloxy)pteridine is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
2-(3-Butynyloxy)pteridine has been found to exhibit a wide range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. It has also been found to inhibit the activity of various enzymes involved in cellular processes, including DNA synthesis and protein synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-(3-Butynyloxy)pteridine in lab experiments is its ability to act as a fluorescent probe for the detection of DNA. This compound also exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Butynyloxy)pteridine. One potential direction is the development of new antimicrobial agents based on the structure of this compound. Another potential direction is the use of this compound as a fluorescent probe for the detection of DNA in various applications, including medical diagnostics and forensic science. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 2-(3-Butynyloxy)pteridine can be achieved through several methods, including the reaction of 2-amino-4,6-dichloropteridine with propargyl alcohol in the presence of a base. This reaction yields 2-(3-Butynyloxy)pteridine as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
2-(3-Butynyloxy)pteridine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is its use as a fluorescent probe for the detection of DNA. This compound has also been found to exhibit antimicrobial activity against various pathogenic microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Eigenschaften
Produktname |
2-(3-Butynyloxy)pteridine |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
2-but-3-ynoxypteridine |
InChI |
InChI=1S/C10H8N4O/c1-2-3-6-15-10-13-7-8-9(14-10)12-5-4-11-8/h1,4-5,7H,3,6H2 |
InChI-Schlüssel |
CDZLEBOOXRSZPC-UHFFFAOYSA-N |
SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
Kanonische SMILES |
C#CCCOC1=NC2=NC=CN=C2C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)
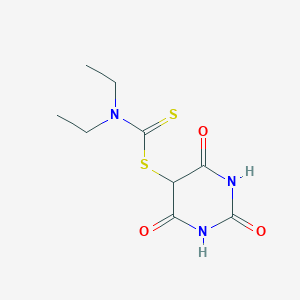
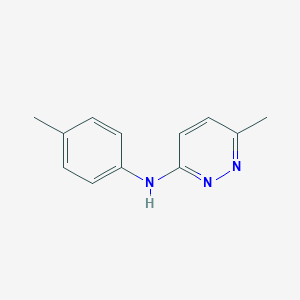
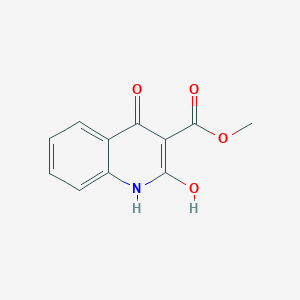
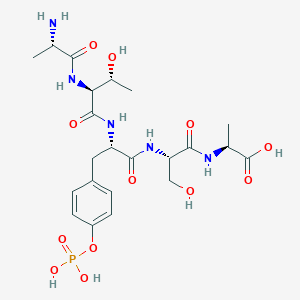
![3-Methylpyrido[1,2-a]pyrimidine-2,4-dione](/img/structure/B232434.png)

![(Z)-4-amino-4-[(4,6-dimethylpyrimidin-2-yl)amino]but-3-en-2-one](/img/structure/B232436.png)
![2,3-dimethylbenzo[b][1,6]naphthyridin-1(2H)-one](/img/structure/B232438.png)
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B232451.png)
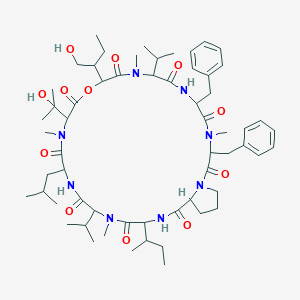
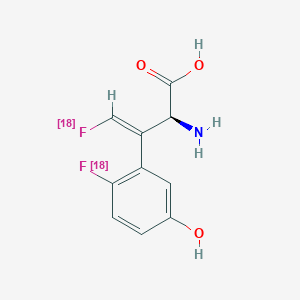
![(4R)-4-[(1Z,5E,7E,11R)-11-methoxy-8-methyltetradeca-1,5,7,13-tetraenyl]-2-[(2S)-2-methylcyclopropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B232465.png)
